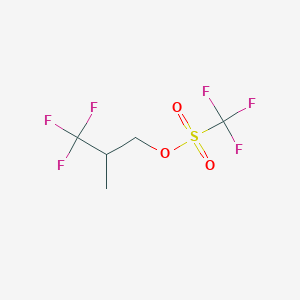
1,8-Bis(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis(trifluoromethyl)naphthalene is an organic compound characterized by the presence of two trifluoromethyl groups attached to a naphthalene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often include the use of a solvent like acetonitrile and a catalyst such as copper(I) bromide.
Industrial Production Methods: Industrial production of 1,8-Bis(trifluoromethyl)naphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the process is crucial for meeting industrial demands.
Análisis De Reacciones Químicas
Types of Reactions: 1,8-Bis(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to yield dihydro derivatives.
Radical Reactions: Radical trifluoromethylation is a key reaction for introducing trifluoromethyl groups into the naphthalene ring.
Common Reagents and Conditions:
Reagents: Trifluoromethyl iodide (CF3I), copper(I) bromide, radical initiators.
Conditions: Solvents like acetonitrile, temperatures ranging from room temperature to elevated temperatures depending on the reaction.
Major Products: The major products formed from these reactions include various trifluoromethylated naphthalene derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1,8-Bis(trifluoromethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism by which 1,8-Bis(trifluoromethyl)naphthalene exerts its effects is primarily through its ability to participate in radical and nucleophilic substitution reactions. The trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
1,8-Bis(dimethylamino)naphthalene:
1,8-Naphthalimide Derivatives: These compounds are widely used in fluorescent applications and share structural similarities with 1,8-Bis(trifluoromethyl)naphthalene.
Uniqueness: this compound is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as high electronegativity and stability. These properties make it particularly valuable in applications requiring robust and reactive intermediates.
Propiedades
Fórmula molecular |
C12H6F6 |
|---|---|
Peso molecular |
264.17 g/mol |
Nombre IUPAC |
1,8-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)8-5-1-3-7-4-2-6-9(10(7)8)12(16,17)18/h1-6H |
Clave InChI |
SDZWQOZEWHIKKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


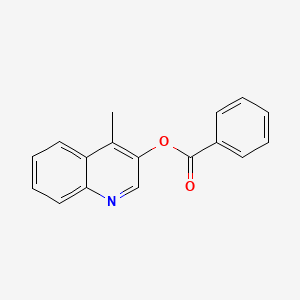
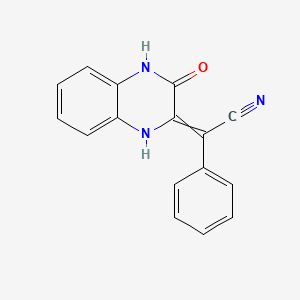
![2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)
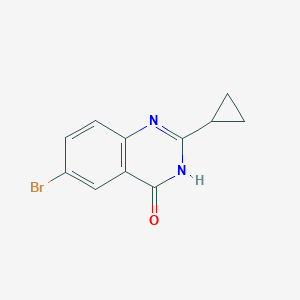
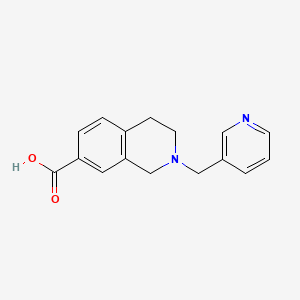


![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)

